molecular formula C9H9NO3 B13443957 5-Acetyl-2-pyridineacetic acid

5-Acetyl-2-pyridineacetic acid

Cat. No.: B13443957
M. Wt: 179.17 g/mol
InChI Key: VGSWWIBDXZOAGS-UHFFFAOYSA-N
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Description

5-Acetyl-2-pyridineacetic acid is an organic compound that belongs to the class of pyridine derivatives Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom This compound is characterized by the presence of an acetyl group at the 5-position and an acetic acid moiety at the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-pyridineacetic acid can be achieved through several synthetic routes. One common method involves the acylation of 2-pyridineacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified by recrystallization.

Another approach involves the use of Grignard reagents. In this method, 2-pyridineacetic acid is first converted to its corresponding ester, which is then treated with a Grignard reagent (e.g., methylmagnesium bromide) to introduce the acetyl group at the 5-position. The reaction is carried out in anhydrous conditions, and the product is isolated by standard workup procedures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-2-pyridineacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield 5-carboxy-2-pyridineacetic acid, while reduction may produce 5-hydroxy-2-pyridineacetic acid.

Scientific Research Applications

5-Acetyl-2-pyridineacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Acetyl-2-pyridineacetic acid involves its interaction with specific molecular targets and pathways. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The pyridine ring can interact with biological receptors, influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

5-Acetyl-2-pyridineacetic acid can be compared with other pyridine derivatives, such as:

    2-Pyridineacetic acid: Lacks the acetyl group, resulting in different chemical and biological properties.

    5-Methyl-2-pyridineacetic acid: Contains a methyl group instead of an acetyl group, leading to variations in reactivity and applications.

    5-Acetyl-2-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group at the 2-position, affecting its chemical behavior and uses.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-(5-acetylpyridin-2-yl)acetic acid

InChI

InChI=1S/C9H9NO3/c1-6(11)7-2-3-8(10-5-7)4-9(12)13/h2-3,5H,4H2,1H3,(H,12,13)

InChI Key

VGSWWIBDXZOAGS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)CC(=O)O

Origin of Product

United States

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